3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
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Overview
Description
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide: is a chemical compound that features a piperidine ring substituted with a difluoromethyl group, a ketone, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a piperidine derivative, using difluoromethylating agents like ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent, such as dichloromethane, under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound’s fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for drug development, especially in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Industry: In the agrochemical industry, 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is explored for its potential as a fungicide or herbicide, leveraging its stability and bioactivity .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The compound may inhibit enzyme activity by occupying the active site or modulating receptor function through allosteric interactions .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-2-oxopiperidine-3-carboxamide
- 3-(Methyl)-2-oxopiperidine-3-carboxamide
- 3-(Chloromethyl)-2-oxopiperidine-3-carboxamide
Comparison: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl analog, the difluoromethyl group offers a different balance of lipophilicity and hydrogen-bonding potential, which can influence the compound’s pharmacokinetics and bioactivity . The methyl and chloromethyl analogs lack the enhanced stability and bioactivity conferred by the fluorine atoms .
Properties
IUPAC Name |
3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSVZPNDIXPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560980 |
Source
|
Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126309-11-3 |
Source
|
Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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